3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid
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Overview
Description
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is an organic compound that features a benzoimidazole core substituted with a 3,4-dimethoxybenzyl group and a 2-methyl-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 3,4-dimethoxybenzyl group: This step often involves a Friedel-Crafts alkylation reaction, where the benzoimidazole is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-methyl-propionic acid moiety: This can be accomplished through a nucleophilic substitution reaction, where the benzoimidazole derivative is treated with 2-methyl-propionic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the 3,4-dimethoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Lewis acids such as aluminum chloride are used for Friedel-Crafts alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Various substituted benzoimidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzoimidazole core can interact with enzymes or receptors, modulating their activity. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity, while the 2-methyl-propionic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid: Lacks the 2-methyl group, which may affect its biological activity and solubility.
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-butanoic acid: Contains a longer alkyl chain, potentially altering its pharmacokinetic properties.
Uniqueness
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs. The presence of the 2-methyl group can enhance its stability and binding interactions with molecular targets.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-13(20(23)24)12-22-16-7-5-4-6-15(16)21-19(22)11-14-8-9-17(25-2)18(10-14)26-3/h4-10,13H,11-12H2,1-3H3,(H,23,24) |
InChI Key |
HFUWLJHUWPHITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC)C(=O)O |
Origin of Product |
United States |
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